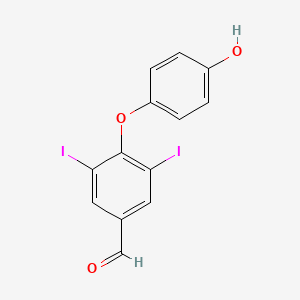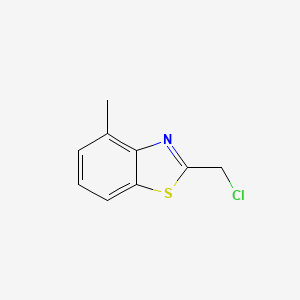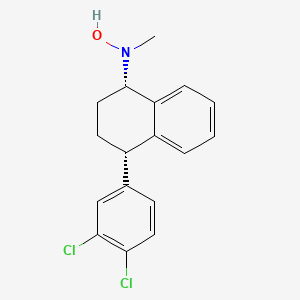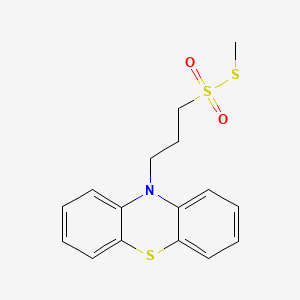![molecular formula C17H20F3N3O3 B588547 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 1208549-68-1](/img/structure/B588547.png)
1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Overview
Description
1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea is a potent soluble epoxide hydrolase (sEH) inhibitor that is used extensively in research for modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration .
Molecular Structure Analysis
The molecular structure of this compound is influenced by the presence of an electron-withdrawing group, which strengthens the hydrogen bonding interaction of the urea hydrogen with Asp 334 at the catalytic site of the human enzyme . The PubChem database provides a detailed molecular structure .Physical And Chemical Properties Analysis
According to the PubChem database, this compound has a molecular weight of 371.35 g/mol, a XLogP3-AA of 2.6, 2 hydrogen bond donors, 6 hydrogen bond acceptors, 4 rotatable bonds, and a topological polar surface area of 70.7 Ų .Scientific Research Applications
Soluble Epoxide Hydrolase (sEH) Inhibition
1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea: is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in several disease states due to its metabolism of fatty acid epoxides . sEH inhibitors are of growing interest for therapeutic use because they have been shown to increase the in vivo concentration of anti-inflammatory and cardioprotective epoxides .
Anti-Inflammatory Applications
This compound has demonstrated a significant reduction in inflammatory pain in animal models. It showed a 1000-fold increase in potency compared to morphine in reducing hyperalgesia as measured by mechanical withdrawal threshold using the in vivo carrageenan-induced inflammatory pain model .
Pharmacokinetic Improvements
When administered orally in mice, this compound revealed substantial improvements in pharmacokinetic parameters over previously reported 1-adamantylurea based inhibitors. It exhibited a 7-fold increase in potency and a 3300-fold increase in area under the curve (AUC), indicating a longer duration of action and higher bioavailability .
Neuroprotective Effects
sEH inhibitors, including this compound, have shown neuroprotective effects. By stabilizing fatty acid epoxides, they contribute to the protection of neural tissues against damage and inflammation, which is beneficial in conditions like stroke and neurodegenerative diseases .
Antihypertensive Effects
The inhibition of sEH can lead to antihypertensive effects. This is due to the role of fatty acid epoxides in regulating blood pressure. By preventing their metabolism, sEH inhibitors can help maintain their beneficial effects on vascular function .
Cardioprotective Effects
sEH inhibitors have been found to have cardioprotective effects. They work by increasing the levels of fatty acid epoxides that have vasodilatory and anti-inflammatory properties, which are important for protecting the heart from ischemic injury .
Mechanism of Action
This compound acts as a potent inhibitor of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of fatty acids. By inhibiting sEH, this compound helps to stabilize epoxides from polyunsaturated fatty acids (PUFAs), which are potent lipid mediators. This leads to anti-inflammatory, analgesic, and normotensive effects .
properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)21-16(25)22-13-7-9-23(10-8-13)15(24)11-1-2-11/h3-6,11,13H,1-2,7-10H2,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHWMGAQRIMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |
Synthesis routes and methods
Procedure details




Q & A
Q1: How does 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea interact with sEH and what are the downstream effects of this interaction?
A: 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea acts as a potent inhibitor of both human and murine sEH. [] While the exact binding mechanism is not explicitly detailed in the provided abstract, it is highly likely that this compound competes with the natural substrate for binding to the enzyme's active site.
Q2: What is the structure-activity relationship (SAR) of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea as an sEH inhibitor?
A: The research highlights that replacing the adamantyl group present in earlier sEH inhibitors with a 1-(cyclopropanecarbonyl)piperidin-4-yl moiety significantly improves the compound's pharmacokinetic properties in mice. [] This structural modification resulted in a 7-fold increase in potency against sEH, a 65-fold increase in maximum plasma concentration (Cmax), and a remarkable 3300-fold increase in area under the curve (AUC) compared to the adamantane analogue. [] These findings suggest that the 1-(cyclopropanecarbonyl)piperidin-4-yl group contributes favorably to the compound's binding affinity, absorption, and overall exposure in vivo.
Q3: What are the implications of the improved pharmacokinetic profile of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea for its potential therapeutic use?
A: The substantial improvement in pharmacokinetic parameters, particularly the increased potency, Cmax, and AUC, suggests that 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea could potentially be administered at lower doses and/or less frequently compared to previous sEH inhibitors while still achieving therapeutic efficacy. [] This enhanced pharmacokinetic profile translates to a greater potential for clinical development, as it may lead to improved patient compliance, reduced dosing frequency, and potentially fewer side effects. Furthermore, the compound's superior potency against sEH, as demonstrated by its 1000-fold higher potency compared to morphine in reducing hyperalgesia in a carrageenan-induced inflammatory pain model, underscores its potential as a novel therapeutic agent for inflammatory pain management. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)




![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)


![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)



